molecular formula C16H26N6O3 B2674972 2-(Azepan-1-yl)-6-(2,6-dimethylmorpholino)-5-nitropyrimidin-4-amine CAS No. 672916-21-1

2-(Azepan-1-yl)-6-(2,6-dimethylmorpholino)-5-nitropyrimidin-4-amine

Cat. No. B2674972
CAS RN: 672916-21-1
M. Wt: 350.423
InChI Key: PDAGPHRLABBZTF-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-6-(2,6-dimethylmorpholino)-5-nitropyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Characterization

For instance, the synthesis and characterization of heterocyclic compounds, including those with nitropyrimidin-4-amine structures, have been extensively studied for their potential biological activities. Kumar et al. (2013) synthesized a series of heterocyclic azodyes through diazotization followed by coupling with different compounds, highlighting the versatile synthetic routes available for such molecules (C. T. K. Kumar, J. Keshavayya, T. Rajesh, S. K. Peethambar, Angadi R. Shoukat Ali, 2013).

Biological Activity

The chemical structure of 2-(Azepan-1-yl)-6-(2,6-dimethylmorpholino)-5-nitropyrimidin-4-amine suggests potential for biological activity, given the presence of nitropyrimidin and morpholino groups. These structural motifs are often found in molecules with pharmacological properties. Research on similar compounds has shown that modifications to the pyrimidine ring can lead to substances with significant biological activities, including antimicrobial and antitumor properties. For example, studies on derivatives of 2-aminopyrimidines have explored their interplay with molecular, molecular-electronic, and supramolecular structures, which are critical for their bioactivity (A. Quesada, A. Marchal, M. Melguizo, J. N. Low, C. Glidewell, 2004).

properties

IUPAC Name

2-(azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O3/c1-11-9-21(10-12(2)25-11)15-13(22(23)24)14(17)18-16(19-15)20-7-5-3-4-6-8-20/h11-12H,3-10H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAGPHRLABBZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine

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